molecular formula C8H7F3O3 B13019063 Methyl3-methyl-5-(trifluoromethyl)furan-2-carboxylate

Methyl3-methyl-5-(trifluoromethyl)furan-2-carboxylate

Cat. No.: B13019063
M. Wt: 208.13 g/mol
InChI Key: LUWGDDCCVCQFFV-UHFFFAOYSA-N
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Description

Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate is a fluorinated furan derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate typically involves the trifluoromethylation of furan derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be catalyzed by copper and involves a cascade cyclic reaction between enaminones and N-tosylhydrazones .

Industrial Production Methods

Industrial production methods for this compound often involve the use of specialized reagents and catalysts to ensure high yield and purity. The use of cobalt (III) fluoride or potassium tetrafluorocobaltate (III) followed by treatment with alkali is one such method .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly involving the trifluoromethyl group, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Selectfluor and reducing agents such as sodium borohydride. Reaction conditions can vary, but they often involve specific temperatures and solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce enediones, while substitution reactions can lead to various trifluoromethylated derivatives .

Scientific Research Applications

Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and stability. This group can interact with various enzymes and receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high stability and reactivity .

Properties

Molecular Formula

C8H7F3O3

Molecular Weight

208.13 g/mol

IUPAC Name

methyl 3-methyl-5-(trifluoromethyl)furan-2-carboxylate

InChI

InChI=1S/C8H7F3O3/c1-4-3-5(8(9,10)11)14-6(4)7(12)13-2/h3H,1-2H3

InChI Key

LUWGDDCCVCQFFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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